Bienvenue dans la boutique en ligne BenchChem!

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride

Medicinal Chemistry Synthetic Building Blocks Salt Selection

(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 2649014-02-6, PubChem CID is an imidazoline-based dihydrochloride salt with molecular formula C5H13Cl2N3 and a molecular weight of 186.08 g/mol. The compound features a partially saturated imidazole (imidazoline) ring bearing an N1-methyl group and a 2-aminomethyl substituent, presented as the dihydrochloride salt to enhance aqueous solubility and handling stability.

Molecular Formula C5H13Cl2N3
Molecular Weight 186.08
CAS No. 2649014-02-6
Cat. No. B2451992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride
CAS2649014-02-6
Molecular FormulaC5H13Cl2N3
Molecular Weight186.08
Structural Identifiers
SMILESCN1CCN=C1CN.Cl.Cl
InChIInChI=1S/C5H11N3.2ClH/c1-8-3-2-7-5(8)4-6;;/h2-4,6H2,1H3;2*1H
InChIKeyDQOXOEOBZZEJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine Dihydrochloride: Core Physicochemical and Structural Profile for Informed Procurement


(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 2649014-02-6, PubChem CID 126796968) is an imidazoline-based dihydrochloride salt with molecular formula C5H13Cl2N3 and a molecular weight of 186.08 g/mol [1]. The compound features a partially saturated imidazole (imidazoline) ring bearing an N1-methyl group and a 2-aminomethyl substituent, presented as the dihydrochloride salt to enhance aqueous solubility and handling stability [2]. As a member of the 4,5-dihydro-1H-imidazole class, it serves as a versatile primary amine building block for the synthesis of more complex imidazole- and imidazoline-containing ligands, pharmaceuticals, and agrochemicals .

Why Generic Substitution of (1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine Dihydrochloride Is Not Scientifically Justified


Imidazole and imidazoline methanamine building blocks are not freely interchangeable. The target compound incorporates three key structural features—the partially saturated imidazoline ring, the N1-methyl substitution, and the dihydrochloride salt form—that collectively govern its reactivity, solubility, and storage behavior [1]. The closest aromatic analog, (1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 53332-67-5), differs in ring saturation, which alters basicity (pKa shifted by ~3–4 units) and nucleophilicity at the exocyclic amine . The unsubstituted analog, (1H-imidazol-2-yl)methanamine dihydrochloride (CAS 22600-77-7), lacks the N-methyl group, yielding a lower molecular weight (170.04 vs 186.08 g/mol) and distinct hydrogen-bonding capacity . The free-base form sacrifices the crystallinity, aqueous solubility, and storage stability conferred by the dihydrochloride salt. These structural differences translate into quantifiably different physical properties and synthetic utility, making blind substitution scientifically unsound [1].

Quantitative Differentiation Evidence for (1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt Form Confers Quantifiable Molecular Weight and Solubility Advantage Over Free Base

The dihydrochloride salt (C5H13Cl2N3, MW 186.08 g/mol) provides a 64.4% higher molecular weight than the free base (C5H11N3, MW 113.16 g/mol), reflecting the incorporation of two HCl equivalents that protonate the imidazoline and exocyclic amine nitrogens [1]. This salt form is reported as a powder with enhanced aqueous solubility typical of imidazoline dihydrochloride salts, whereas the free base is an oil or low-melting solid with limited water solubility [2]. The dihydrochloride enables direct use in aqueous reaction conditions without additional acid activation.

Medicinal Chemistry Synthetic Building Blocks Salt Selection

N1-Methyl Group on the Imidazoline Ring Provides Distinct Hydrogen-Bond Donor/Acceptor Profile vs. Unsubstituted Analog

The target compound possesses 3 hydrogen bond donors and 2 hydrogen bond acceptors (PubChem computed), with a topological polar surface area (TPSA) of 41.6 Ų and 1 rotatable bond [1]. In contrast, the unsubstituted analog, (1H-imidazol-2-yl)methanamine dihydrochloride (CAS 22600-77-7), has 2 hydrogen bond donors (imidazole NH plus exocyclic NH2) and a smaller TPSA due to the absence of the methyl group . The N1-methyl group eliminates the imidazoline NH donor, altering the hydrogen-bonding pattern and increasing lipophilicity, which affects both receptor binding and passive membrane permeability in biological assays.

Fragment-Based Drug Design Ligand Optimization Pharmacophore Modeling

Imidazoline Ring Saturation Differentiates Basicity and Reactivity from Fully Aromatic (1-Methyl-1H-imidazol-2-yl)methanamine Analog

The 4,5-dihydroimidazole (imidazoline) ring of the target compound is significantly more basic than the aromatic imidazole ring of (1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 53332-67-5). The parent 4,5-dihydro-1H-imidazole has a predicted pKa of ~10.90 for its conjugate acid, compared to pKa ~6.95 for imidazole . This ~4 log unit difference in basicity means the imidazoline nitrogen of the target compound is substantially more nucleophilic and will be predominantly protonated under physiological and mildly acidic conditions, whereas the aromatic analog remains largely unprotonated at neutral pH. This directly impacts reactivity in acylation, reductive amination, and metal coordination reactions.

Medicinal Chemistry Nucleophilic Reactivity Amidine Basicity

Specific Low-Temperature Storage Requirement (-10 °C) Reflects Enhanced Sensitivity vs. Ambient-Stable Aromatic Analogs

The dihydrochloride salt of (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine requires storage at -10 °C to maintain integrity, as specified by the supplier American Elements [1]. This contrasts with the fully aromatic analog (1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 53332-67-5) and the unsubstituted analog (CAS 22600-77-7), both of which are typically stored at ambient temperature (+2 to +8 °C or room temperature) . The low-temperature requirement indicates greater susceptibility to hydrolysis, oxidation, or thermal degradation of the imidazoline ring, which must be factored into procurement planning and compound management workflows.

Chemical Logistics Compound Management Stability

GHS Hazard Profile: Quantified Acute Toxicity and Irritation Classification Differentiates Handling Protocols from Non-Hazardous Imidazole Analogs

The target compound carries a GHS hazard classification of Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT Single Exposure Category 3 (respiratory irritation), with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. This is based on a notification to the ECHA C&L Inventory. In contrast, structurally simpler imidazole methanamine salts (e.g., CAS 22600-77-7) may have fewer or less severe hazard classifications, altering the personal protective equipment (PPE) and ventilation requirements during handling.

Chemical Safety Occupational Health Lab Safety

Rotatable Bond Count and Molecular Flexibility: Structural Rigidity Advantage in Fragment Linking vs. Chain-Extended Homologs

The target compound has exactly 1 rotatable bond (the exocyclic CH2–NH2 bond), as computed by PubChem [1]. This low conformational flexibility is characteristic of the 2-aminomethyl-imidazoline scaffold. Chain-extended homologs such as 2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethanamine (CAS 108180-56-9) possess at least 2 rotatable bonds, increasing conformational entropy and potentially reducing binding affinity in rigid protein pockets. The restricted flexibility of the target compound makes it a preferred fragment for targeting shallow, shape-defined binding sites where entropic penalties must be minimized.

Fragment-Based Drug Discovery Conformational Analysis Ligand Design

Evidence-Backed Application Scenarios for (1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine Dihydrochloride Procurement


Fragment-Based Lead Discovery Requiring a Soluble, Low-Rotatable-Bond Amidine Fragment

The compound's single rotatable bond and dihydrochloride salt solubility make it an ideal fragment for NMR-based or SPR-based screening campaigns targeting protein pockets that favor rigid, protonated amidine moieties. Its 3 HBD / 2 HBA profile and TPSA of 41.6 Ų align with Rule-of-3 fragment criteria, while the -10 °C storage requirement necessitates cold storage logistics in fragment library management [1].

Synthesis of N1-Methylimidazoline-Containing Ligands for nAChR or TAAR Target Families

The N1-methyl-4,5-dihydroimidazole scaffold is a recognized pharmacophore in nicotinic acetylcholine receptor (nAChR) ligands, as demonstrated by homoazanicotine analogs (Ki = 7.8 nM at α4β2 nAChR) [1]. The target compound serves as a direct synthetic precursor for introducing the 2-aminomethyl-N1-methylimidazoline moiety into more elaborate ligand architectures targeting nAChR, TAAR1, or imidazoline I1/I2 receptors, where the imidazoline ring basicity (pKa ~10.9) is critical for receptor recognition [2].

Medicinal Chemistry Campaigns Requiring pH-Dependent Amine Nucleophilicity for Selective Bioconjugation

The high basicity of the imidazoline ring (ΔpKa ≈ +4 vs. aromatic imidazole) enables pH-switchable reactivity at the exocyclic amine. At pH 6–7, the imidazoline nitrogen is protonated, directing acylation or alkylation selectively to the exocyclic CH2NH2 group. This contrasts with aromatic imidazole analogs where both nitrogens compete for electrophiles, providing the target compound with a distinct chemoselectivity advantage in parallel synthesis and bioconjugation workflows [1].

Procurement for Core Facility Compound Collections with Documented Cold-Chain and Hazard Compliance

The compound's specified -10 °C storage temperature and full GHS hazard profile (H302, H315, H319, H335) demand procurement from suppliers who provide validated certificates of analysis, proper cold-chain shipping, and comprehensive SDS documentation [1]. Core facilities building diversity-oriented screening collections should budget for -10 °C freezer capacity and ensure that compound management SOPs account for the imidazoline ring's thermal sensitivity relative to ambient-stable aromatic imidazole building blocks [2].

Quote Request

Request a Quote for (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.